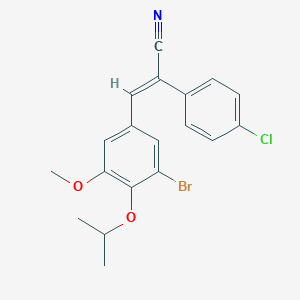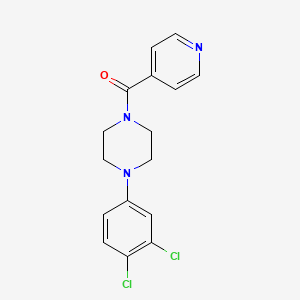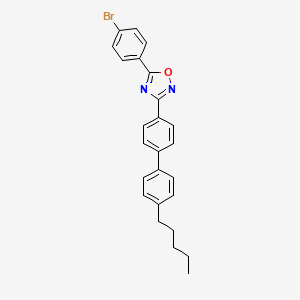
3-(3-bromo-4-isopropoxy-5-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of related acrylonitrile compounds typically involves base-catalyzed reactions or Knoevenagel condensation. For instance, acrylonitrile derivatives have been synthesized by reacting substituted benzaldehydes with (methoxyphenyl)acetonitriles in the presence of a base (Kavitha et al., 2006). Such methods are crucial for creating compounds with desired substituents and configurations for further study and application.
Molecular Structure Analysis
The molecular structure of acrylonitrile derivatives, including their isomers, has been determined through X-ray crystallography, providing detailed insights into their crystalline forms and geometric configurations (Shinkre et al., 2008). Understanding these structures is essential for predicting the reactivity and interactions of these compounds.
Aplicaciones Científicas De Investigación
Synthesis and Polymerization
Synthesis and Styrene Copolymerization : Novel phenoxy ring-substituted isopropyl phenylcyanoacrylates, including compounds with structural similarities to the queried chemical, have been prepared and copolymerized with styrene. These acrylates exhibit potential for creating novel polymer materials with specific properties, such as thermal stability and unique decomposition patterns (Whelpley et al., 2022).
Crystal Structures and Photoluminescence
Crystal Structures and Photoluminescence : The synthesis of related acrylonitrile derivatives and their crystal structures have been extensively studied, providing insights into their solid-state properties and potential applications in materials science. For instance, compounds with similar structures exhibit photoluminescence, indicating their potential use in optoelectronic devices and as fluorescent markers (Shinkre et al., 2008).
Organic Photovoltaics
Organic Photovoltaic Improvement : The synthesis of small organic molecules, including those structurally related to the compound , has been explored for enhancing the performance of organic photovoltaic devices. These molecules can improve charge separation and increase power conversion efficiency, suggesting potential applications in solar energy conversion (Chen et al., 2012).
Drug Delivery and Environmental Applications
Versatile Applications : Hydrogel particles with core-shell morphology, prepared using acrylonitrile as a core-forming monomer, demonstrate the broad applicability of acrylonitrile derivatives. These particles can be used in drug delivery, environmental remediation, and as catalysts in chemical reactions, indicating the versatility of compounds related to the queried chemical (Sahiner et al., 2011).
Propiedades
IUPAC Name |
(E)-3-(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrClNO2/c1-12(2)24-19-17(20)9-13(10-18(19)23-3)8-15(11-22)14-4-6-16(21)7-5-14/h4-10,12H,1-3H3/b15-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKSULWPOZUKAM-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Br)C=C(C#N)C2=CC=C(C=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1Br)/C=C(/C#N)\C2=CC=C(C=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4627567.png)
![4-{[4-(4-bromo-2-fluorobenzyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B4627576.png)
![diethyl 5-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4627585.png)



![methyl 4-({[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B4627603.png)
![N-(3,4-dichlorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4627611.png)
![methyl {4,8-dimethyl-7-[2-(4-morpholinyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4627618.png)
![N-{[(2-bromo-4,6-difluorophenyl)amino]carbonothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4627624.png)
![N-[2-(difluoromethoxy)phenyl]-2-{[5-(1-methyl-1H-pyrazol-4-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4627628.png)

![methyl 2-[(5-bromo-2-furoyl)amino]-3-(2-furyl)acrylate](/img/structure/B4627643.png)
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4627653.png)